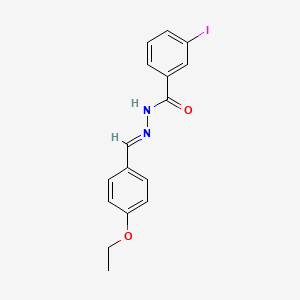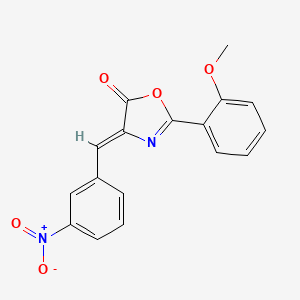
2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one
Overview
Description
2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one, also known as MNBO, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. MNBO is a yellow crystalline powder that is synthesized through a multi-step process involving the condensation of 2-methoxybenzaldehyde and 3-nitrobenzaldehyde with 2-amino-4-methoxyphenol.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties in various in vitro and in vivo studies. 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines in macrophages and other immune cells. 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells in various cancer models. In addition, 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
Advantages and Limitations for Lab Experiments
2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments such as its high purity, stability, and solubility in common organic solvents. 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one is also relatively easy to synthesize in large quantities. However, 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has some limitations such as its relatively low water solubility and its potential toxicity at high concentrations. 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one also requires careful handling due to its potential explosive properties.
Future Directions
There are several future directions for research on 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one. One direction is the development of 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one-based drugs for the treatment of inflammatory diseases, cancer, and bacterial infections. Another direction is the synthesis of novel materials based on 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one for applications such as gas storage, catalysis, and sensing. Further studies are also needed to elucidate the mechanism of action of 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one and its potential toxicity in animals and humans. Finally, the development of new synthetic methods for 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one and its derivatives could lead to the discovery of new compounds with improved properties.
Scientific Research Applications
2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, material science, and organic synthesis. 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for drug development. 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks.
properties
IUPAC Name |
(4Z)-2-(2-methoxyphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-23-15-8-3-2-7-13(15)16-18-14(17(20)24-16)10-11-5-4-6-12(9-11)19(21)22/h2-10H,1H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQQXERFRLNLLG-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=N/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3839956.png)
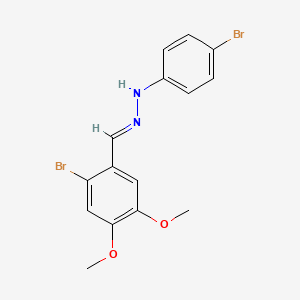
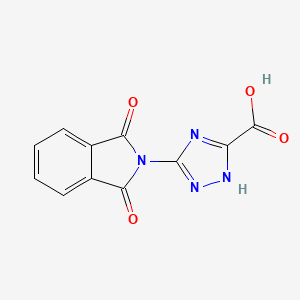


![2-[(2-nitrobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3840012.png)
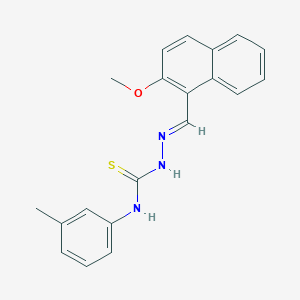
![2-hydroxy-2-[(4-methyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B3840026.png)
![1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone](/img/structure/B3840029.png)
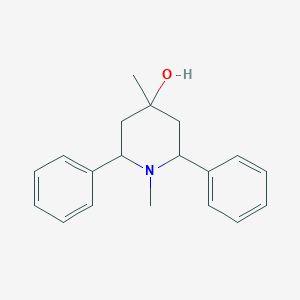
![5-nitro-2-furaldehyde (6-ethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B3840038.png)

![5,5'-[2-(4-methoxyphenyl)-1,1-ethenediyl]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B3840050.png)
